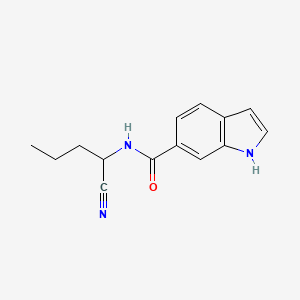

N-(1-cyanobutyl)-1H-indole-6-carboxamide

Description

Contextualization of the Indole (B1671886) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The indole scaffold, an aromatic heterocyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in organic chemistry. arkat-usa.orgtheaspd.com It is a common core in a multitude of natural products, pharmaceuticals, and functional materials. theaspd.com The unique electronic properties of the indole ring system allow for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. nih.gov The indole nucleus can be functionalized at various positions, with each position offering distinct reactivity and spatial orientation for substituents. researchgate.netresearchgate.net The development of efficient methods for the synthesis and functionalization of indoles remains an active area of research, with applications ranging from medicinal chemistry to materials science. nih.govopenmedicinalchemistryjournal.com

Significance of Carboxamide Functionalities in Complex Molecule Design

The carboxamide group is a ubiquitous functional group in organic chemistry and is particularly important in the design of biologically active molecules. mdpi.com This functional group is a key component of the peptide bonds that form the backbone of proteins. The presence of a carboxamide linkage can impart specific conformational constraints on a molecule and provides both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets. researchgate.net In the context of complex molecule design, the incorporation of a carboxamide moiety can enhance metabolic stability and influence the pharmacokinetic properties of a compound. researchgate.netresearchgate.net The synthesis of carboxamides is a well-established area of organic chemistry, with numerous reliable methods available for their formation. nih.gov

Role of Nitrile Groups in Synthetic Pathways and Molecular Architecture

The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis. google.com Its strong electron-withdrawing nature can significantly influence the reactivity of adjacent parts of a molecule. nih.gov Furthermore, the nitrile group can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic intermediate. google.comnih.gov In terms of molecular architecture, the linear geometry of the nitrile group can be exploited to create specific spatial arrangements of atoms within a molecule. nih.gov The incorporation of a nitrile group can also modulate the polarity and solubility of a compound. nih.gov

Overview of Advanced Research Paradigms for Novel Organic Compounds

Modern organic chemistry research is increasingly driven by new paradigms that integrate computational tools, automation, and high-throughput screening. nih.gov The design of novel organic compounds often begins with in silico modeling to predict properties and potential activities. nih.gov Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of libraries of related compounds for biological evaluation. Furthermore, the development of green chemistry principles has placed a greater emphasis on the design of synthetic routes that are more environmentally benign, utilizing catalytic methods and minimizing waste. nih.gov The investigation of novel compounds like N-(1-cyanobutyl)-1H-indole-6-carboxamide is situated within this evolving landscape of chemical research, where the goal is not only to synthesize new molecules but to do so in an efficient, predictable, and sustainable manner.

Detailed Research Findings

While this compound is not a widely documented compound in the scientific literature, its chemical properties and a plausible synthetic route can be inferred from the extensive body of knowledge on related indole-6-carboxamide derivatives.

Proposed Synthesis

A likely synthetic pathway to this compound would involve the N-alkylation of a suitable indole-6-carboxamide precursor. A common method for such a transformation is the reaction of the indole nitrogen with an alkyl halide in the presence of a base.

A potential two-step synthesis could be envisioned starting from 1H-indole-6-carboxylic acid. nih.gov The first step would be the formation of the primary amide, 1H-indole-6-carboxamide, through standard amide coupling reactions. nih.gov The second step would be the selective N-alkylation of 1H-indole-6-carboxamide with a suitable 1-halo-4-cyanobutane (e.g., 1-bromo-4-cyanobutane) in the presence of a base such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF).

Interactive Data Table: Proposed Reaction Scheme

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1H-Indole-6-carboxylic acid | 1. SOCl₂, reflux2. NH₄OH, 0 °C to rt | 1H-Indole-6-carboxamide |

| 2 | 1H-Indole-6-carboxamide | 1. NaH, DMF, 0 °C2. Br(CH₂)₃CN, rt | This compound |

Predicted Physicochemical and Spectroscopic Data

Based on the proposed structure, several physicochemical and spectroscopic properties can be predicted. These predictions are derived from the known data for the 1H-indole-6-carboxamide core and the attached N-(1-cyanobutyl) side chain.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR (in CDCl₃) | * Indole Protons: δ 6.5-8.0 ppm (aromatic signals characteristic of the indole-6-substituted pattern)* Amide Protons (-CONH₂): δ 5.5-6.5 ppm (broad singlet)* N-CH₂ Proton: δ ~4.3 ppm (triplet)* Cyanobutyl Chain Protons (-CH₂CH₂CH₂CN): δ 1.8-2.5 ppm (multiplets) |

| ¹³C NMR (in CDCl₃) | * Indole Carbons: δ 100-140 ppm* Carboxamide Carbonyl (C=O): δ ~168 ppm* Nitrile Carbon (C≡N): δ ~119 ppm* N-CH₂ Carbon: δ ~45 ppm* Cyanobutyl Chain Carbons: δ 20-30 ppm |

| IR Spectroscopy (KBr pellet) | * N-H Stretch (amide): ~3400, ~3200 cm⁻¹ (two bands)* C-H Stretch (aromatic): ~3100 cm⁻¹* C-H Stretch (aliphatic): 2850-2950 cm⁻¹* C≡N Stretch (nitrile): ~2245 cm⁻¹* C=O Stretch (amide I): ~1660 cm⁻¹* N-H Bend (amide II): ~1620 cm⁻¹ |

| Mass Spectrometry (ESI+) | * [M+H]⁺: m/z 242.1237* [M+Na]⁺: m/z 264.1056 |

It is important to emphasize that these are predicted values and would require experimental verification through the actual synthesis and characterization of the compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyanobutyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-12(9-15)17-14(18)11-5-4-10-6-7-16-13(10)8-11/h4-8,12,16H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGCTGYNRMUMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Chemical Synthesis of N 1 Cyanobutyl 1h Indole 6 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-(1-cyanobutyl)-1H-indole-6-carboxamide Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the molecule into simpler, commercially available, or readily synthesizable precursors.

Disconnection at the Amide Linkage

The most logical initial disconnection point is the amide bond, a common and reliable reaction used in the final stages of many synthetic pathways. This disconnection yields two key synthons: 1H-indole-6-carboxylic acid and 2-aminopentanenitrile (B3329279). The formation of the amide bond from these two precursors is a standard transformation in organic synthesis, often achieved using a variety of coupling agents. nih.govasiaresearchnews.comarkat-usa.orgresearchgate.netnih.govresearchgate.net

Elaboration of the Indole (B1671886) Nucleus from Precursors

The 1H-indole-6-carboxylic acid fragment can be further deconstructed to reveal simpler starting materials. The indole ring itself is a privileged scaffold in medicinal chemistry, and numerous methods exist for its construction. nih.govrsc.orgbhu.ac.inresearchgate.net For a 6-substituted indole, such as the carboxylic acid , the choice of starting materials is crucial for regioselectivity. For instance, a substituted aniline (B41778) can serve as a precursor in several classical indole syntheses. The synthesis of 1H-indole-6-carboxylic acid can be achieved by the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate. prepchem.com

Introduction of the 1-Cyanobutyl Moiety and its Precursors

The 1-cyanobutyl moiety is introduced via the precursor 2-aminopentanenitrile. nih.govscbt.com This α-aminonitrile can be synthesized through various methods, with the Strecker synthesis being a prominent example. The Strecker synthesis involves the reaction of an aldehyde (in this case, butanal) with ammonia (B1221849) and cyanide. google.com Alternatively, 2-aminopentanenitrile can be derived from 2-pentenenitrile (B77955) through reaction with ammonia. google.com

Methodologies for Indole-Core Formation Relevant to 1H-Indole-6-carboxamide Synthesis

Classical Indole Synthesis Routes

Several named reactions in organic chemistry provide robust methods for the synthesis of the indole nucleus. nih.govrsc.orgbhu.ac.in The applicability of these methods to the synthesis of 1H-indole-6-carboxamide depends on the availability of appropriately substituted starting materials and the regiochemical outcome of the cyclization.

| Classical Synthesis | Description | Relevance to 1H-Indole-6-carboxamide |

| Fischer Indole Synthesis | This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. nih.govbhu.ac.in | A substituted phenylhydrazine (B124118) would be required to achieve the desired 6-substitution. The Japp-Klingemann reaction is a variation that can be used to synthesize indole-5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids. nih.gov |

| Madelung Synthesis | This method involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures with a strong base. bhu.ac.in | A substituted N-acyl-o-toluidine would be necessary. Modern variations of this reaction can be performed under milder conditions. organic-chemistry.org |

| Reissert Synthesis | This synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an enolate, which is then reductively cyclized to form the indole-2-carboxylic acid. bhu.ac.in | A substituted o-nitrotoluene would be needed to introduce the substituent at the 6-position. |

| Bartoli Indole Synthesis | This reaction involves the reaction of a nitroarene with a vinyl Grignard reagent to produce a 7-substituted indole. rsc.org | To obtain a 6-substituted indole, a specifically substituted nitroarene would be required. |

| Larock Indole Synthesis | This is a palladium-catalyzed reaction of an o-haloaniline with an alkyne. nih.gov | This method is a powerful tool for constructing substituted indoles and could be adapted for the synthesis of the 6-carboxamide derivative. |

Modern Catalytic Approaches for Indole Ring Construction

Modern organic synthesis has seen the development of powerful catalytic methods for the construction of heterocyclic rings, including the indole nucleus. These methods often offer milder reaction conditions, higher functional group tolerance, and improved regioselectivity compared to classical methods.

| Modern Approach | Description | Relevance to 1H-Indole-6-carboxamide |

| Palladium-catalyzed Cyclizations | These reactions, such as the Larock indole synthesis mentioned above, utilize palladium catalysts to facilitate the formation of the indole ring from precursors like o-haloanilines and alkynes. organic-chemistry.org | This approach is highly versatile for creating substituted indoles and could be employed to synthesize the desired 6-substituted indole core. |

| Carbonylative Synthesis | This method involves the introduction of a carbonyl group into the indole scaffold using carbon monoxide in the presence of a transition metal catalyst. | This could be a direct route to the indole-6-carboxylic acid or its derivatives from a suitably functionalized precursor. |

| Friedel–Crafts Reactions | Catalytic asymmetric Friedel-Crafts reactions can be used to introduce substituents onto the indole ring with high enantioselectivity. nih.govmdpi.com | While typically used for C-C bond formation at other positions, modifications of this strategy could potentially be used to functionalize the 6-position. |

Regioselective Functionalization of Indole Intermediates at the 6-Position

The direct functionalization of the indole ring is often challenging due to the intrinsic reactivity of the C2 and C3 positions. Achieving regioselectivity at the C6 position of the benzene (B151609) portion of the indole is particularly difficult and typically requires specialized strategies that overcome the inherent electronic preferences of the heterocyclic system. frontiersin.org

Several modern synthetic methods have been developed to address this challenge. These often involve transition-metal-catalyzed C-H activation, where a directing group temporarily attached to the indole nitrogen guides the catalyst to a specific C-H bond. For instance, the first direct and site-selective arylation of indoles at the C6 position was achieved using a copper catalyst with an N–P(O)tBu2 directing group. acs.org Ruthenium(II)-catalyzed reactions have also been employed for the C6 alkylation of indole-7-carboxamides with maleimides, demonstrating the utility of a nearby functional group to direct the reaction. researchgate.net

In addition to metal-catalyzed approaches, metal-free methods have emerged. A Brønsted acid-catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters provides a concise and efficient route to C6-functionalized indoles under mild conditions. frontiersin.org These functionalization reactions introduce a handle at the C6 position, which can then be elaborated into the required carboxylic acid moiety, a key precursor for this compound. Indole-6-carboxylic acid itself is a commercially available reactant that can be used for the preparation of various amide conjugates. sigmaaldrich.com

| Catalyst/Reagent | Directing Group | Coupling Partner | Reaction Type | Reference |

|---|---|---|---|---|

| CuO | N–P(O)tBu2 | Diaryliodonium triflate salts | C-H Arylation | acs.org |

| Ru(II) complex | Indole-7-carboxamide | Maleimides | C-H Alkylation | researchgate.net |

| Brønsted Acid (PTS) | None (substrate control) | β,γ-Unsaturated α-ketoesters | C-H Functionalization | frontiersin.org |

| Pd(OAc)2 | N-methyl 7-azaindole (B17877) N-oxide | Aryl bromides | C-H Arylation | nih.gov |

Carboxamide Bond Formation Strategies in Indole Systems

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where over 25% of common drugs feature this functional group. arkat-usa.org The direct reaction between a carboxylic acid (like indole-6-carboxylic acid) and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the carboxylic acid must first be "activated" to an electrophilic species that can readily react with the amine.

A plethora of coupling reagents have been developed to facilitate amide bond formation in a one-pot procedure. These reagents are broadly categorized based on their core reactive structure. hepatochem.com

Carbodiimide Reagents: This class includes dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. To improve yields and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. arkat-usa.orgnih.gov

Phosphonium Reagents: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for amide coupling. hepatochem.comnih.gov They activate carboxylic acids by forming an oxyphosphonium species, which is then displaced by the amine. These reagents often lead to fast reactions with minimal side products. nih.govacs.org

Uronium/Aminium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents. hepatochem.com They generate highly reactive activated esters that rapidly couple with amines. The use of HBTU may sometimes require elevated temperatures to achieve good conversion. fishersci.co.uk

| Reagent Class | Examples | Key Features | Common Additives |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used, cost-effective. Byproduct removal can be an issue (dicyclohexylurea). | HOBt, HOAt, Oxyma |

| Phosphonium | BOP, PyBOP, PyAOP | High efficiency, low racemization. Can be sensitive to moisture. | Base (e.g., DIPEA) |

| Uronium/Aminium | HBTU, HATU, TBTU | Very fast reaction times, high yields. Generally preferred for difficult couplings. | Base (e.g., DIPEA, TEA) |

A classical and robust strategy for amide synthesis involves the conversion of the carboxylic acid into a more reactive derivative in a separate step. fishersci.co.uk This two-step approach often provides high yields and is suitable for large-scale synthesis.

The most common activated forms are:

Acyl Chlorides: Carboxylic acids can be converted to highly electrophilic acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukiajpr.com The resulting acyl chloride reacts rapidly with an amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uk

Anhydrides: Mixed anhydrides, formed by reacting the carboxylic acid with an acyl halide or chloroformate, are also effective activated intermediates for amidation.

While highly effective, the harsh conditions required to form some of these intermediates can limit their use with sensitive or complex molecules. hepatochem.comiajpr.com

Achieving high yield and selectivity in carboxamide bond formation requires careful optimization of several reaction parameters.

Solvent: The choice of solvent is critical. Aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN) are commonly used. nih.govacs.org The polarity and solvating properties of the solvent can influence reaction rates and the solubility of reagents. researchgate.net

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction. fishersci.co.uknih.gov The base serves to neutralize any acidic byproducts and to deprotonate the ammonium salt of the amine, freeing it for nucleophilic attack.

Temperature: Most coupling reactions are performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions like racemization. fishersci.co.uknih.gov In some cases, particularly with less reactive substrates, heating may be necessary. fishersci.co.uk

Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling reagent, and base are carefully controlled to drive the reaction to completion and simplify purification. Typically, a slight excess of the amine and coupling reagent is used.

For example, the synthesis of various indole-2-carboxamides has been successfully achieved by coupling the corresponding carboxylic acids with amines using BOP as the coupling reagent and DIPEA as the base in anhydrous DMF at room temperature. nih.govacs.org

Synthetic Routes for Introducing the N-(1-cyanobutyl) Side Chain

The introduction of the N-(1-cyanobutyl) group onto the indole-6-carboxamide core is a critical step in the synthesis of the target molecule. Based on the provided outline, this is conceptualized via N-alkylation of a pre-formed carboxamide.

While direct coupling of indole-6-carboxylic acid with 1-amino-pentanenitrile is a common approach for forming such structures, an alternative route involves the N-alkylation of the primary 1H-indole-6-carboxamide. The nitrogen atom of a primary amide is weakly acidic and can be deprotonated by a strong base to form an amidate anion. This anion can then act as a nucleophile in a reaction with a suitable alkylating agent.

The general protocol involves:

Deprotonation: The primary amide (1H-indole-6-carboxamide) is treated with a strong base to generate the nucleophilic amidate. Suitable bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF.

Alkylation: The resulting anion is then reacted with an electrophilic source of the 1-cyanobutyl group. A suitable alkylating agent would be a 1-halopentanenitrile, such as 2-bromopentanenitrile.

This two-step protocol, involving deprotonation followed by reaction with an alkylating agent, is a standard approach for the N-alkylation of various nitrogen-containing heterocycles and amides. google.com The reaction conditions, including base, solvent, and temperature, must be carefully selected to favor N-alkylation over potential O-alkylation or other side reactions.

Derivatization of Precursor Chains to Introduce the Nitrile Functionality

The introduction of the nitrile group is a critical step in the synthesis of this compound. The nitrile functionality is typically not amenable to the conditions of amide bond formation, and thus, its introduction is often planned as a separate step. Two primary strategies can be envisioned: the coupling of the indole core with a pre-functionalized side chain already containing the nitrile, or the derivatization of a precursor side chain after its attachment to the indole-6-carboxamide scaffold.

A plausible synthetic route would commence with the readily available 1H-indole-6-carboxylic acid. This acid can be coupled with a suitable amine precursor using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). semanticscholar.org

Method 1: Synthesis via Nucleophilic Substitution

One of the most direct methods for introducing a nitrile group is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. libretexts.orgchemguide.co.uk In this approach, 1H-indole-6-carboxylic acid would first be coupled with an amino alcohol, such as 1-aminopentan-2-ol. The resulting hydroxy amide can then be converted to the corresponding alkyl halide (e.g., a bromide or chloride) and subsequently reacted with a cyanide salt to yield the target nitrile.

| Step | Reactants | Reagents | Product |

| 1 | 1H-indole-6-carboxylic acid, 1-aminopentan-2-ol | EDC, HOBt, DIPEA | N-(2-hydroxypentyl)-1H-indole-6-carboxamide |

| 2 | N-(2-hydroxypentyl)-1H-indole-6-carboxamide | PBr₃ or SOCl₂ | N-(2-bromopentyl)-1H-indole-6-carboxamide |

| 3 | N-(2-bromopentyl)-1H-indole-6-carboxamide | NaCN or KCN in polar aprotic solvent (e.g., DMSO) | This compound |

Method 2: Dehydration of an Amide Precursor

An alternative and more general approach involves the dehydration of a primary amide to form a nitrile. libretexts.orgpressbooks.pub This method is particularly useful as it avoids the handling of highly toxic cyanide salts in the final steps. In this synthetic pathway, 1H-indole-6-carboxylic acid would be coupled with an amino acid ester, such as L-norvaline methyl ester. The resulting ester is then converted to the primary amide, which is subsequently dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). libretexts.orgchemguide.co.ukpressbooks.pub

| Step | Reactants | Reagents | Product |

| 1 | 1H-indole-6-carboxylic acid, Norvaline methyl ester | EDC, HOBt, DIPEA | Methyl 2-(1H-indole-6-carboxamido)pentanoate |

| 2 | Methyl 2-(1H-indole-6-carboxamido)pentanoate | NH₃/MeOH | 2-(1H-indole-6-carboxamido)pentanamide |

| 3 | 2-(1H-indole-6-carboxamido)pentanamide | P₄O₁₀ or SOCl₂ | This compound |

This method's generality makes it applicable to a wider range of substrates, as it is less constrained by steric hindrance compared to the SN2 approach. pressbooks.pub

Advanced Structural Elucidation and Spectroscopic Characterization of N 1 Cyanobutyl 1h Indole 6 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.

The ¹H NMR spectrum of N-(1-cyanobutyl)-1H-indole-6-carboxamide would be expected to display a series of distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the integration value provides the relative number of protons giving rise to the signal. Spin-spin coupling, observed as signal multiplicity (e.g., singlet, doublet, triplet), reveals information about adjacent protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

| Indole (B1671886) NH | 11.0 - 12.0 | Singlet (broad) | - | 1H |

| Amide NH | 8.0 - 9.0 | Doublet | ~8.0 | 1H |

| Indole H-7 | 8.0 - 8.2 | Doublet | ~8.5 | 1H |

| Indole H-5 | 7.8 - 8.0 | Doublet of doublets | ~8.5, 1.5 | 1H |

| Indole H-4 | 7.6 - 7.7 | Singlet (broad) | - | 1H |

| Indole H-2 | 7.4 - 7.5 | Doublet of doublets | ~3.0, 1.0 | 1H |

| Indole H-3 | 6.5 - 6.6 | Doublet of doublets | ~3.0, 1.0 | 1H |

| CH (cyanobutyl) | 5.2 - 5.4 | Multiplet | - | 1H |

| CH₂ (cyanobutyl, adjacent to CH) | 1.9 - 2.1 | Multiplet | - | 2H |

| CH₂ (cyanobutyl) | 1.6 - 1.8 | Multiplet | - | 2H |

| CH₃ (cyanobutyl) | 0.9 - 1.1 | Triplet | ~7.5 | 3H |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a signal at a characteristic chemical shift, which is primarily influenced by its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 165.0 - 170.0 |

| Indole C-7a | 135.0 - 138.0 |

| Indole C-3a | 130.0 - 133.0 |

| Indole C-6 | 128.0 - 130.0 |

| Indole C-2 | 123.0 - 126.0 |

| Indole C-5 | 120.0 - 122.0 |

| CN (Nitrile) | 118.0 - 120.0 |

| Indole C-4 | 115.0 - 118.0 |

| Indole C-7 | 110.0 - 112.0 |

| Indole C-3 | 102.0 - 105.0 |

| CH (cyanobutyl) | 45.0 - 50.0 |

| CH₂ (cyanobutyl) | 30.0 - 35.0 |

| CH₂ (cyanobutyl) | 18.0 - 22.0 |

| CH₃ (cyanobutyl) | 13.0 - 15.0 |

Note: These are predicted chemical shift ranges and would be confirmed by experimental data.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are indispensable.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be crucial in establishing the spin systems of the indole ring and the cyanobutyl chain. For instance, correlations would be expected between H-2 and H-3 of the indole ring, as well as between the protons of the cyanobutyl group, confirming their sequential connectivity.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is fundamental for assigning the carbon signals based on the already established proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the respective ¹H and ¹³C chemical shifts.

The HMBC experiment is vital for piecing together the entire molecular structure by identifying correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different spin systems. For example, an HMBC correlation between the amide proton (NH) and the carbonyl carbon (C=O) would confirm the amide linkage. Similarly, correlations between the protons of the cyanobutyl group and the amide nitrogen (via the attached proton) and the indole ring carbons would establish the point of attachment of the side chain to the indole core.

Two-Dimensional NMR Techniques:

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically those within 5 Å of each other. nanalysis.com Unlike COSY, which shows through-bond correlations, NOESY reveals through-space interactions, making it indispensable for determining stereochemistry and three-dimensional conformation in solution. libretexts.orglibretexts.org

For this compound, which contains a chiral center at the alpha-carbon of the cyanobutyl group, a NOESY experiment would be crucial for establishing the relative stereochemistry. The spectrum would display cross-peaks between protons that are close in space.

Anticipated NOESY Correlations:

Indole Core and Carboxamide Linker: A key correlation would be expected between the amide N-H proton and the protons on the cyanobutyl group, specifically the alpha-proton (CH-CN). This interaction would help define the orientation of the side chain relative to the indole plane. Correlations between the amide N-H and the indole ring protons (e.g., H-5 or H-7) would further elucidate the conformational preferences around the C6-carbonyl bond.

Cyanobutyl Side Chain: Protons within the cyanobutyl side chain that are spatially close due to conformational folding would exhibit cross-peaks. For example, interactions between the alpha-proton and protons on the gamma- or delta-carbons of the butyl chain could indicate a folded rather than an extended conformation.

Stereochemical Assignment: The spatial relationship between the alpha-proton of the cyanobutyl group and the protons on the indole ring would be of particular interest. Observing a NOESY cross-peak between the indole H-5 and the alpha-proton would suggest a different spatial arrangement than if the correlation was observed with H-7, providing insight into the preferred rotameric state.

| Interacting Protons | Structural Information Gained |

|---|---|

| Amide N-H ↔ Alpha-proton (CH-CN) | Confirms the proximity and orientation of the cyanobutyl side chain relative to the carboxamide linkage. |

| Amide N-H ↔ Indole H-5 / H-7 | Defines the rotational conformation around the C6-C(O) bond. |

| Alpha-proton (CH-CN) ↔ Indole H-5 / H-7 | Provides insight into the stereochemical arrangement and preferred conformation of the chiral side chain. |

| Indole N-H ↔ Indole H-7 | Confirms the proximity of the N-H proton to the C7 position on the indole ring. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edu For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural motifs: the nitrile, the secondary carboxamide, and the indole N-H.

Expected FT-IR Absorption Bands:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of this distinct peak is a clear indicator of the nitrile functional group.

Carboxamide Group: This group gives rise to several characteristic bands. The C=O (Amide I) stretching vibration would appear as a strong, sharp peak around 1680-1640 cm⁻¹. The N-H bending (Amide II) vibration would be observed near 1550 cm⁻¹. libretexts.org

Indole and Amide N-H Stretch: The stretching vibration of the indole N-H group typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net The secondary amide N-H stretch is also expected in the 3400-3200 cm⁻¹ region, which may overlap with the indole N-H signal. udel.edu

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions would appear in the 1600-1450 cm⁻¹ region. udel.edu

Aliphatic C-H Stretches: The cyanobutyl group would produce C-H stretching bands just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Amide N-H | Stretch | ~3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260-2220 | Medium, Sharp |

| Amide C=O (Amide I) | Stretch | 1680-1640 | Strong, Sharp |

| Amide N-H (Amide II) | Bend | ~1550 | Medium |

| Aromatic C=C | Ring Stretch | 1600-1450 | Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. fiveable.memeasurlabs.com For this compound (molecular formula: C₁₄H₁₅N₃O), HRMS is critical for confirming this composition and distinguishing it from any potential isobaric impurities. researchgate.netnih.gov

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₄H₁₅N₃O | [M+H]⁺ | 242.1288 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that provides valuable structural information. libretexts.org

For this compound, the fragmentation would likely be initiated by cleavage at the bonds adjacent to the carboxamide and indole functionalities.

Proposed Fragmentation Pathways:

Alpha-Cleavage at the Amide: A common fragmentation pathway for amides is the cleavage of the N-CO bond. unl.pt This would lead to the formation of an indole-6-carbonyl cation.

Cleavage of the Cyanobutyl Side Chain: The bond between the alpha-carbon and the rest of the butyl chain could break, leading to characteristic losses. A McLafferty rearrangement is also possible if a gamma-hydrogen is accessible to the carbonyl oxygen. libretexts.org

Fragmentation of the Indole Ring: The stable indole ring can also fragment, though this typically results in less intense ions compared to the cleavage of side chains.

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 241 | Molecular Ion [M]⁺ |

| 185 | Loss of C₄H₄N radical |

| 158 | Indole-6-carboxamide cation [M - C₅H₈N]⁺ |

| 145 | Indole-6-carbonyl cation [M - C₅H₉N₂]⁺ |

| 117 | Indole cation fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is the method of choice for assessing the purity of a compound and for identifying and quantifying any related impurities, such as synthetic byproducts or degradation products. nih.govmdpi.com An LC-MS/MS method would be developed to separate this compound from potential isomers (e.g., indole-2, -3, -4, -5, or -7-carboxamide derivatives) and other impurities, with subsequent detection by MS/MS for confident identification.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination and Solid-State Conformational Analysis (if suitable crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can unambiguously determine both the absolute and relative stereochemistry of the chiral center in this compound.

The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com This includes the planarity of the indole ring, the orientation of the carboxamide group, and the conformation of the cyanobutyl side chain. Furthermore, the crystallographic data would illustrate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing arrangement. researchgate.netmdpi.com Obtaining this data would provide an unequivocal structural assignment, serving as a benchmark for the spectroscopic data obtained in solution.

Chromatographic Methods for Purification and Analytical Purity Assessment

The purification and analytical assessment of "this compound" are critical steps to ensure the quality and reliability of research findings. Chromatographic techniques are central to achieving high purity and for the quantitative determination of the compound. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the compound, such as its volatility, thermal stability, and polarity.

Gas Chromatography (GC) Considerations (Volatility, Thermal Stability of the Compound)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The suitability of GC for the analysis of "this compound" is dependent on these two key parameters.

Volatility: The molecule possesses a relatively high molecular weight and multiple polar functional groups, including the indole ring, the carboxamide linkage, and the nitrile group. These features contribute to strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which tend to decrease the compound's volatility. Therefore, high temperatures would be required to vaporize the compound for GC analysis.

Thermal Stability: A major consideration for the GC analysis of "this compound" is its thermal stability in the hot injector and column. Indole derivatives can be susceptible to degradation at elevated temperatures. The amide bond, in particular, can be prone to thermal cleavage. Any degradation would lead to inaccurate quantification and the appearance of impurity peaks in the chromatogram. While some synthetic cannabinoids with indole or indazole cores have been successfully analyzed by GC-MS, these are often more volatile and less polar than the target compound nih.gov. The presence of the carboxamide group in "this compound" raises concerns about its thermal lability.

Given these considerations, direct GC analysis of "this compound" may be challenging. Derivatization to a more volatile and thermally stable analogue could be a potential strategy, but this adds complexity to the sample preparation process. Therefore, while GC-MS could be valuable for structural confirmation of any volatile impurities, it is likely not the optimal method for routine purity assessment of the intact molecule.

Table 1: Estimated Physicochemical Properties of this compound Relevant to GC Analysis

| Property | Estimated Value/Consideration | Implication for GC Analysis |

| Molecular Weight | ~269.3 g/mol | Moderate to high, suggesting lower volatility. |

| Polarity | High (due to indole, carboxamide, and nitrile groups) | Strong intermolecular forces, requiring high elution temperatures. |

| Thermal Stability | Potentially limited due to the amide linkage. | Risk of on-column degradation, leading to inaccurate results. |

| Volatility | Low | High injector and oven temperatures are necessary for vaporization. |

High-Performance Liquid Chromatography (HPLC) Method Development for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a more suitable and widely employed technique for the analysis and purification of compounds with lower volatility and moderate to high polarity, such as "this compound". The development of a robust HPLC method is crucial for accurate purity assessment and for isolating the compound in a highly purified form. Several studies on related indole-2-carboxamides have successfully utilized reversed-phase HPLC acs.orgnih.govnih.gov.

Method Development Strategy:

A reversed-phase HPLC (RP-HPLC) method would be the primary choice for this compound. The development would involve the systematic optimization of several key parameters:

Column Selection: A C18 stationary phase is a common starting point for the separation of indole derivatives due to its hydrophobic nature, which allows for effective retention and separation based on polarity nih.govnih.govmdpi.com. Columns with different particle sizes and lengths can be tested to balance resolution and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally effective for separating compounds with a range of polarities nih.govoup.com. For "this compound", a gradient starting with a higher proportion of aqueous phase and gradually increasing the organic phase concentration would likely provide good separation from both more polar and less polar impurities.

Detection: The indole chromophore in the molecule allows for sensitive detection using a UV-Vis detector. A wavelength of around 280 nm is often used for indole-containing compounds and would likely provide a good response oup.com. For higher specificity and confirmation of identity, a mass spectrometer (LC-MS) can be coupled to the HPLC system nih.govmdpi.com.

Flow Rate and Column Temperature: These parameters can be optimized to improve separation efficiency and reduce analysis time. A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are common starting conditions.

Table 2: Proposed Starting Conditions for HPLC Method Development for this compound

| Parameter | Proposed Condition | Rationale |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of acidic silanols and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient Elution | 5% to 95% B over 20 minutes | To elute a potential range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 280 nm | The indole moiety exhibits strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Purification by Preparative HPLC:

For obtaining highly pure "this compound", the analytical HPLC method can be scaled up to preparative HPLC. This involves using a larger column with the same stationary phase and a higher flow rate. The mobile phase gradient may need to be adjusted to optimize the separation of the target compound from closely eluting impurities. Fractions are collected as the compound elutes from the column, and the purity of these fractions is then verified using the analytical HPLC method. This approach has been successfully used for the purification of similar indole carboxamide derivatives acs.org.

Chemical Reactivity and Functional Group Transformations of N 1 Cyanobutyl 1h Indole 6 Carboxamide

Reactivity of the Indole (B1671886) Nucleus in N-(1-cyanobutyl)-1H-indole-6-carboxamide

The indole nucleus is a privileged scaffold in medicinal chemistry due to its versatile reactivity. mdpi.comdntb.gov.ua Its reactivity in the target molecule is influenced by the electron-withdrawing nature of the carboxamide group at the C6 position.

The indole ring system is highly reactive towards electrophiles due to the electron-donating character of the nitrogen atom, which increases the electron density of the pyrrole (B145914) ring. researchgate.netnih.gov Common electrophilic aromatic substitution (SEAr) reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. researchgate.net The presence of the C6-carboxamide group, an electron-withdrawing group, deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack, making substitution on the pyrrole ring more favorable.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Derivatives

| Reaction Type | Reagent/Conditions | Expected Product Position |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | C3 |

| Nitration | HNO₃/H₂SO₄ | C3 (under controlled conditions) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C3 |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | C3 |

This table presents generalized reactivity for indole systems; specific outcomes for this compound may vary.

For most electrophilic substitution reactions, the C3 position of the indole ring is the most reactive site. stackexchange.comic.ac.uk This preference is attributed to the formation of a more stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com Attack at the C2 position leads to an intermediate where the benzene ring's aromaticity is lost, which is energetically less favorable. stackexchange.com

However, if the C3 position is already substituted, electrophilic attack can occur at the C2 position. The presence of the bulky N-(1-cyanobutyl)carboxamide group at C6 is not expected to sterically hinder attack at C3. The electron-withdrawing nature of the carboxamide group can slightly decrease the nucleophilicity of the C3 position, but it generally remains the preferred site for electrophilic attack. nih.gov

The N-H proton of the indole ring is weakly acidic, with a pKa value in acetonitrile (B52724) of approximately 32.8. nih.gov This acidity allows for deprotonation by a strong base (e.g., sodium hydride, organolithium reagents) to form an indole anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen atom.

The resulting indole anion can also form complexes with a variety of metals, including transition metals. nih.govresearchgate.net These organometallic indole complexes are valuable intermediates in organic synthesis, enabling a range of transformations and catalytic processes. nih.govacs.org The coordination of the indole anion to a metal center can modify the reactivity of the indole ring system, facilitating reactions that are otherwise difficult to achieve. researchgate.net

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, such as [4+2] (Diels-Alder), [4+3], and [3+2] cycloadditions. researchgate.netuchicago.edunih.govacs.org These reactions are powerful tools for the construction of complex, fused-ring systems containing the indole scaffold. researchgate.net In dearomative cycloadditions, the aromaticity of the indole's pyrrole ring is lost in the process, leading to the formation of indoline derivatives. nih.gov The regioselectivity of these reactions can be influenced by the substituents on the indole ring and the nature of the reacting partner. nih.gov For instance, 6,7-indolynes have shown remarkable regioselectivity in cycloadditions with 2-substituted furans. nih.gov

Transformations of the Carboxamide Functional Group

The N-(1-cyanobutyl)carboxamide group at the C6 position is a robust functional group, but it can undergo transformations under specific conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, although these reactions typically require harsh conditions such as prolonged heating. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com The subsequent steps involve proton transfer and elimination of the amine to yield the carboxylic acid and the protonated amine. masterorganicchemistry.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

this compound + H₃O⁺ + heat → 1H-indole-6-carboxylic acid + 1-amino-1-cyanobutane salt

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated by the solvent to form the amine. The carboxylic acid is formed as its carboxylate salt. libretexts.org Mild protocols for the alkaline hydrolysis of secondary amides using NaOH in non-aqueous conditions have also been developed. arkat-usa.orgresearchgate.net

Reaction Scheme: Base-Catalyzed Hydrolysis

this compound + OH⁻ + heat → Sodium 1H-indole-6-carboxylate + 1-amino-1-cyanobutane

Sodium 1H-indole-6-carboxylate + H₃O⁺ → 1H-indole-6-carboxylic acid

Table 2: Comparison of Amide Hydrolysis Conditions

| Condition | Reagents | Products | Key Features |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Carboxylic acid, Amine salt | Reversible until the amine is protonated. |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Carboxylate salt, Amine | Irreversible due to the formation of the resonance-stabilized carboxylate anion. |

Reduction of the Carboxamide to Amines

The carboxamide functional group at the 6-position of the indole ring can be reduced to an amine, yielding (1H-indol-6-yl)methanamine derivatives. This transformation is typically accomplished using powerful reducing agents that are capable of reducing the carbonyl group of the amide.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com. The reaction generally proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride addition then reduces the iminium ion to the corresponding amine masterorganicchemistry.com.

The general transformation can be represented as follows:

Table 1: Hypothetical Reduction of the Carboxamide Group

| Starting Material | Reagent | Product |

|---|

It is important to note that lithium aluminum hydride is a very strong reducing agent and can also reduce the nitrile group. Therefore, achieving selective reduction of the carboxamide in the presence of the nitrile would be challenging and may require protection of the nitrile group or the use of alternative, more chemoselective reducing agents.

N-Derivatization Reactions (e.g., N-alkylation, N-acylation)

The indole ring contains a nitrogen atom with a lone pair of electrons, which can act as a nucleophile. This allows for derivatization at the N-1 position through reactions such as N-alkylation and N-acylation.

N-Alkylation: The N-H bond of the indole can be deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic indolide anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction to introduce an alkyl group at the N-1 position rsc.org. The choice of base and solvent is crucial for the success of this reaction.

N-Acylation: Similarly, N-acylation can be achieved by reacting the indole with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base clockss.orgbeilstein-journals.orgresearchgate.netnih.gov. Direct acylation with carboxylic acids is also possible using specific catalysts clockss.orgresearchgate.net. Thioesters have also been reported as effective acyl sources for the chemoselective N-acylation of indoles beilstein-journals.orgnih.gov.

Table 2: Potential N-Derivatization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | 1. NaH 2. R-X (e.g., CH₃I) | N-(1-cyanobutyl)-1-methyl-1H-indole-6-carboxamide |

Chemistry of the Nitrile Functional Group in the N-(1-cyanobutyl) Chain

The nitrile (cyano) group in the N-(1-cyanobutyl) side chain is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis of Nitriles to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to either carboxylic acids or amides under acidic or basic conditions libretexts.orgchemguide.co.uklumenlearning.comorganicchemistrytutor.com. The reaction proceeds through the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.

Acidic Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The intermediate imidic acid tautomerizes to an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt upon heating libretexts.orgchemguide.co.ukorganicchemistrytutor.com.

Basic Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylate salt and ammonia (B1221849) chemguide.co.ukorganicchemistrytutor.com.

Table 3: Potential Hydrolysis Products of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Mild acidic or basic hydrolysis | N-(1-carbamoylbutyl)-1H-indole-6-carboxamide | 2-((1H-indole-6-carboxamido))pentanoic acid |

Reduction of Nitriles to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides wikipedia.orgchemguide.co.ukyoutube.com.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines chemguide.co.uk. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond libretexts.org.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum wikipedia.org. This method is often considered more economical for large-scale synthesis wikipedia.org.

Table 4: Potential Reduction of the Nitrile Group

| Reagent | Product |

|---|---|

| LiAlH₄ | N-(1-(aminomethyl)butyl)-1H-indole-6-carboxamide |

As mentioned previously, the use of a strong reducing agent like LiAlH₄ could also lead to the reduction of the carboxamide group. Selective reduction of the nitrile may be achievable with catalytic hydrogenation under controlled conditions.

Nucleophilic Addition Reactions to the Nitrile (e.g., Grignard additions, Ritter reaction)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents and in the Ritter reaction.

Grignard Additions: Grignard reagents (R-MgX) add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.comresearchgate.net. This reaction provides a useful method for the formation of carbon-carbon bonds.

Ritter Reaction: The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alkene or an alcohol in the presence of a strong acid. The nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is then hydrolyzed to an N-alkyl amide wikipedia.orgorganic-chemistry.orgorganic-chemistry.org.

Table 5: Potential Nucleophilic Additions to the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | N-(1-acetylbutyl)-1H-indole-6-carboxamide |

Selective Derivatization Strategies for this compound

Given the multiple reactive sites in this compound, selective derivatization requires careful planning and control of reaction conditions. Strategies often involve exploiting the different reactivity of the functional groups or using protecting groups.

Selective N-Alkylation/Acylation: The indole N-H is generally more acidic than the amide N-H, allowing for selective deprotonation and subsequent derivatization under carefully controlled basic conditions.

Selective Reduction: While the reduction of both the carboxamide and nitrile is possible with strong reducing agents, selective reduction of the nitrile might be achieved through catalytic hydrogenation, which is often milder than LiAlH₄. Conversely, selective reduction of the amide in the presence of a nitrile is more challenging and would likely require protection of the nitrile group.

Selective Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat). Under these conditions, the carboxamide linkage may also be susceptible to hydrolysis. Milder conditions could potentially allow for the selective hydrolysis of the nitrile to the primary amide without affecting the indole-6-carboxamide.

Use of Directing Groups: In more complex synthetic strategies, a directing group could be temporarily installed on the indole nitrogen. This can influence the reactivity and regioselectivity of subsequent reactions on the indole ring system nih.gov.

The development of a successful selective derivatization strategy for this multifunctional molecule would likely involve a systematic investigation of reaction conditions and, if necessary, the implementation of a protecting group strategy to mask the reactivity of certain functional groups while transforming others.

Design of Chemically Stable Analogues

The design of chemically stable analogues of this compound can be approached by considering modifications to the indole ring, the carboxamide linker, and the cyanobutyl side chain. The stability of indole compounds can be influenced by substituents on the ring. For instance, electron-withdrawing groups can decrease the electron density of the indole nucleus, potentially reducing its susceptibility to oxidation.

Strategies for Enhancing Chemical Stability:

Modification of the Indole Ring: Introduction of electron-withdrawing groups (e.g., halogens) at various positions on the indole ring can enhance stability. The position of the substituent can also influence the reactivity and biological activity of the molecule.

Modification of the Carboxamide Linker: Altering the amide bond, for example, by introducing steric hindrance or by replacing it with a more stable bioisostere, could increase resistance to hydrolysis.

Modification of the Cyanobutyl Side Chain: While the cyano group itself is relatively stable, the aliphatic chain could be a site of metabolic activity. Modifications such as fluorination or introduction of cyclic structures could enhance metabolic stability.

Research on related indole-2-carboxamides has shown that the nature and position of substituents on the indole ring significantly impact their properties. nih.govnih.gov For example, the introduction of a chlorine atom at the 5-position of the indole ring has been explored in the design of allosteric modulators for the cannabinoid receptor 1 (CB1). nih.govnih.gov

Illustrative Data on the Stability of Substituted Indole Compounds:

| Compound | Substituent at C5 | Relative Oxidative Stability |

| Analogue A | H | 1.0 |

| Analogue B | Cl | 2.5 |

| Analogue C | NO2 | 5.0 |

This table provides hypothetical data to illustrate the principle that electron-withdrawing substituents on the indole ring can increase the chemical stability of the molecule towards oxidation. The relative stability is a unitless value for comparison.

The stability of nitrosated indole compounds has also been studied, indicating that the substituents on the indole ring can affect the stability of such derivatives. nih.gov This highlights the importance of considering the entire chemical structure when designing more stable analogues. The synthesis of various indole derivatives is an active area of research, with numerous methods available for the preparation of substituted indoles. mdpi.comorganic-chemistry.org These synthetic methodologies can be employed to create a library of analogues with potentially improved chemical stability.

Computational Chemistry and Theoretical Studies on N 1 Cyanobutyl 1h Indole 6 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of N-(1-cyanobutyl)-1H-indole-6-carboxamide. These methods provide insights into the molecule's stability, charge distribution, and potential for chemical reactions.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO analysis), and Energy Gap Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be performed, likely using a common functional and basis set such as B3LYP/6-311G(d,p), to determine its optimized geometry and electronic properties. materialsciencejournal.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

This interactive table would contain the calculated energy values for the frontier molecular orbitals and the resulting energy gap, providing a quantitative measure of the molecule's electronic characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map for this compound would illustrate regions of negative electrostatic potential (typically associated with electrophilic attack) and positive electrostatic potential (associated with nucleophilic attack). nih.gov These maps are color-coded, with red indicating electron-rich areas and blue indicating electron-poor areas. This visualization helps in identifying the likely sites for chemical reactions. nih.gov

Calculation of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Fukui functions are used to determine the local reactivity of different atomic sites within the molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -χ) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations would be used to study the conformational flexibility and dynamic behavior of this compound over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. This is particularly important for understanding how the cyanobutyl chain and the indole (B1671886) core can orient themselves in three-dimensional space, which can influence the molecule's physical properties.

Theoretical Studies of Structure-Property Relationships (excluding biological activity)

Theoretical studies can elucidate how the specific structural features of this compound give rise to its chemical and physical properties.

Analysis of Intramolecular and Intermolecular Interactions

A theoretical analysis of this compound would be essential to understand its chemical behavior and potential interactions. Such studies, though not yet published, would likely investigate the following:

Hydrogen Bonding: The molecule possesses potential hydrogen bond donors in the indole (N-H) and amide (N-H) groups. The oxygen of the carbonyl group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding could occur between the amide N-H and the cyano nitrogen, depending on the conformational flexibility of the cyanobutyl chain. Intermolecular hydrogen bonding would be a dominant force in the solid state, influencing crystal packing and physical properties such as melting point and solubility.

A hypothetical data table for hydrogen bond analysis is presented below to illustrate the type of data that would be generated from such research.

| Donor Atom | Acceptor Atom | Type of Interaction | Predicted Distance (Å) | Predicted Angle (°) |

| N-H (Indole) | O=C (Amide) | Intermolecular | Data not available | Data not available |

| N-H (Amide) | N≡C (Cyano) | Intermolecular/Intramolecular | Data not available | Data not available |

| N-H (Amide) | O=C (Amide) | Intermolecular | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data exists for this compound.

Topological and Geometrical Descriptors for Molecular Characterization

Topological and geometrical descriptors are numerical values derived from the molecular structure that can be used to predict the physicochemical properties and biological activity of a compound. While specific calculated values for this compound are not available, a list of commonly calculated descriptors is provided below. These descriptors would be calculated using computational chemistry software and would be crucial for any quantitative structure-activity relationship (QSAR) studies.

Commonly Calculated Molecular Descriptors:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): A measure of the lipophilicity of a compound.

Number of Hydrogen Bond Donors and Acceptors: Important for predicting intermolecular interactions.

Rotatable Bonds: A measure of the conformational flexibility of a molecule.

Molecular Volume and Surface Area: Descriptors related to the size and shape of the molecule.

An interactive data table showcasing hypothetical values for these descriptors is presented below.

| Descriptor | Hypothetical Value |

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| Topological Polar Surface Area (TPSA) | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Note: The molecular formula and weight are calculated based on the chemical name. All other values are placeholders as no published computational studies are available.

Q & A

Q. Table 1: Key Characterization Data for this compound

| Technique | Critical Observations | Reference |

|---|---|---|

| 1H NMR | Indole NH: δ 8.50–9.21 ppm; cyanobutyl CH2: δ 1.35–3.85 ppm | |

| HRMS | [M+H]+ observed: 383.1751 (calc. 383.1760) | |

| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |

Q. Table 2: Common Bioactivity Assays and Parameters

| Assay Type | Protocol Highlights | Reference |

|---|---|---|

| MMP (JC-1) | 24-hour treatment; λex/em: 488/530 nm (monomer), 585/590 nm (aggregate) | |

| Gli1 Inhibition | Luciferase reporter; IC50 range: 0.1–10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.